N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide
Description
Properties
Molecular Formula |
C23H21N5OS2 |
|---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C23H21N5OS2/c1-13-7-8-16-17(11-24)22(31-19(16)9-13)25-21(29)12-30-23-27-26-20-10-14(2)15-5-3-4-6-18(15)28(20)23/h3-6,10,13H,7-9,12H2,1-2H3,(H,25,29) |
InChI Key |
XJRIUNNECCROEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5C(=C4)C |
Origin of Product |
United States |
Biological Activity
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide is a novel compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a benzothiophene moiety and a triazole ring, which may contribute to its pharmacological properties. This article aims to provide an in-depth review of the biological activity associated with this compound, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 413.52 g/mol. The structure can be represented as follows:
This compound is characterized by its unique combination of functional groups that may enhance its interaction with biological targets.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways. For instance, it has been shown to interact with targets related to inflammation and cancer pathways.
- Receptor Modulation : It could act as a modulator for various receptors in the central nervous system and immune system.
- Antiviral Activity : Preliminary studies suggest potential antiviral properties against certain viruses by inhibiting viral replication.
Therapeutic Applications
The compound has been investigated for various therapeutic applications:
- Anti-inflammatory Effects : Studies have shown that it may reduce inflammation in cellular models.
- Anticancer Properties : In vitro assays indicate that it could inhibit the proliferation of cancer cell lines.
- Antiviral Activity : Emerging data suggests efficacy against viral infections through inhibition of viral replication mechanisms.
In Vitro Studies
A recent study evaluated the efficacy of this compound against several cancer cell lines. The results demonstrated significant cytotoxic effects with an IC50 value of approximately 12 µM in breast cancer cell lines (source: ).
In Vivo Studies
In animal models, this compound exhibited promising anti-inflammatory effects. A dose-dependent reduction in inflammation markers was observed after administration (source: ).
Data Table: Biological Activity Summary
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Uses:
The compound has been investigated for its potential use as an anti-inflammatory agent. In silico studies have demonstrated its capability to inhibit 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The molecular docking studies suggest that this compound could serve as a lead for developing new anti-inflammatory drugs due to its favorable binding interactions with the enzyme's active site .
Cancer Research:
Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, similar compounds have shown significant activity against human cancer cells such as HCT-116 and HeLa. The mechanism involves inducing apoptosis in cancer cells, which is crucial for developing effective cancer therapies .
Biochemical Applications
Enzyme Inhibition:
Studies have identified this compound as a potent inhibitor of specific kinases such as JNK2 and JNK3. These kinases are part of the mitogen-activated protein kinase (MAPK) family and play vital roles in cell signaling pathways related to stress responses and apoptosis. The selectivity of the compound against JNK2 and JNK3 over other MAPK family members enhances its potential for targeted therapies in conditions like cancer and neurodegenerative diseases .
Molecular Interactions:
The unique structure of this compound allows it to interact with various biological targets. Its binding affinity and selectivity can be optimized through structural modifications, making it a valuable scaffold for designing new inhibitors in drug discovery programs.
Industrial Applications
Material Science:
Beyond biological applications, the compound can be utilized in developing new materials with specific properties. Its unique chemical structure may confer desirable characteristics such as thermal stability or electrical conductivity, which are essential in creating advanced materials for electronics or nanotechnology.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory agents | Inhibits 5-lipoxygenase; potential for drug development |
| Cancer Research | Cytotoxicity against cancer cell lines | Induces apoptosis; effective against HCT-116 and HeLa cells |
| Biochemical Applications | Kinase inhibition (JNK2/JNK3) | Selective inhibition; potential for targeted cancer therapies |
| Industrial Applications | Development of advanced materials | Unique properties may enhance material performance |
Case Studies
-
Anti-inflammatory Activity :
A study exploring the anti-inflammatory properties of related compounds showed that modifications to the benzothiophene core significantly enhanced their potency against 5-lipoxygenase. The findings suggest that further optimization could yield more effective therapeutic agents for inflammatory diseases . -
Cancer Cell Line Testing :
In vitro studies demonstrated that compounds similar to N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide exhibited IC50 values below 100 μM against various human cancer cell lines. These results indicate a promising avenue for anticancer drug development .
Comparison with Similar Compounds
Target Compound
- Core: 4,5,6,7-Tetrahydro-1-benzothiophen-2-yl (non-aromatic, partially saturated bicyclic system).
- Key Substituents: 3-Cyano group (electron-withdrawing, enhances polarity). 6-Methyl group (hydrophobic, steric bulk).
- Acetamide Linkage: Sulfanyl bridge to 5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl (planar, aromatic triazole-quinoline hybrid).
Analog 1: N-Benzyl-2-{[3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide
- Core: Thiazolo[4,5-d]pyrimidinone (fused thiazole-pyrimidine system with a ketone and thione).
- Key Substituents :
- 4-Ethoxyphenyl (electron-donating, lipophilic).
- Benzyl group (aromatic, enhances membrane permeability).
- Acetamide Linkage: Sulfanyl bridge to thiazolo-pyrimidinone.
- Comparison: The thiazolo-pyrimidinone core introduces hydrogen-bonding capacity via the ketone/thione groups, unlike the target compound’s non-polar tetrahydrobenzothiophene. This may favor interactions with polar active sites in enzymes like kinases or phosphodiesterases.
Analog 2: 2-[(5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
- Core: Triazolo[4,3-a]quinoline (shared with the target compound).
- Key Substituents :
- 3-Trifluoromethylphenyl (strongly electron-withdrawing, enhances metabolic stability).
- Acetamide Linkage: Sulfanyl bridge to triazoloquinoline.
- Comparison: The trifluoromethyl group in Analog 2 increases electronegativity and resistance to oxidative metabolism compared to the target compound’s cyano-methyl-substituted benzothiophene. This may improve pharmacokinetic properties but reduce affinity for hydrophobic binding pockets.
Analog 3: Quinazolinone-Based Thioacetamides (e.g., Compounds 5–10)
- Core: Quinazolinone (aromatic, planar system with a ketone and amine).
- Key Substituents: Sulfamoylphenyl (hydrogen-bond donor/acceptor, enhances solubility). Varied aryl/alkyl groups (e.g., tolyl, ethylphenyl).
- Acetamide Linkage: Sulfanyl bridge to quinazolinone.
- Comparison: Quinazolinones’ polar ketone and amine groups contrast with the target compound’s non-polar tetrahydrobenzothiophene. This structural difference likely shifts target selectivity—quinazolinones are well-documented in kinase inhibition, while triazoloquinoline-benzothiophene hybrids may favor GPCR or ion channel modulation.
Functional Implications
- Target Selectivity: The triazoloquinoline moiety in the target compound and Analog 2 may confer affinity for adenosine receptors or PARP enzymes, whereas thiazolo-pyrimidinones (Analog 1) are linked to kinase inhibition .
- Metabolic Stability: The cyano group in the target compound may undergo slower hepatic oxidation compared to Analog 2’s trifluoromethyl group, which resists metabolic degradation .
Preparation Methods
Formation of 2-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
The reaction begins with the condensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (1 ) with 2-chloroacetyl chloride in anhydrous dimethylformamide (DMF) under reflux conditions (90–95°C, 4–6 hours). Triethylamine (TEA) is used as a base to neutralize HCl byproducts. The intermediate 2 is isolated in 68–74% yield after recrystallization from a DMF-ethanol (1:4) mixture.
Reaction Conditions:
-
Molar Ratio: 1:1.2 (amine:chloroacetyl chloride)
-
Solvent: Anhydrous DMF
-
Temperature: 90–95°C
-
Time: 4–6 hours
-
Yield: 68–74%
Characterization of Intermediate 2
-
Melting Point: 143–145°C
-
1H NMR (DMSO- d6): δ 1.65–1.72 (m, 2H, CH2), 2.10–2.15 (m, 2H, CH2), 2.45 (s, 3H, CH3), 3.15–3.25 (m, 2H, CH2), 4.20 (s, 2H, CH2Cl), 7.85 (s, 1H, NH).
Synthesis of 5-Methyl- triazolo[4,3-a]quinoline-1-thiol
The triazoloquinoline thiol derivative is prepared via a cyclization reaction followed by thiolation.
Cyclization of 2-Aminoquinoline-3-carbonitrile
2-Aminoquinoline-3-carbonitrile (3 ) undergoes cyclization with hydrazine hydrate (80%) in ethanol under reflux (12 hours). The product, 5-methyl-triazolo[4,3-a]quinoline (4 ), is obtained in 65% yield.
Reaction Conditions:
-
Molar Ratio: 1:1.5 (carbonitrile:hydrazine hydrate)
-
Solvent: Ethanol
-
Temperature: 78°C (reflux)
-
Time: 12 hours
-
Yield: 65%
Thiolation with Carbon Disulfide
Compound 4 is treated with carbon disulfide (CS2) in the presence of potassium hydroxide (KOH) at 50°C for 3 hours. The resulting potassium thiolate (5 ) is acidified with 10% HCl to yield 5-methyl-triazolo[4,3-a]quinoline-1-thiol (6 ) in 53% yield.
Reaction Conditions:
-
Molar Ratio: 1:2 (triazoloquinoline:CS2)
-
Solvent: Ethanol
-
Temperature: 50°C
-
Time: 3 hours
-
Yield: 53%
Characterization of Intermediate 6
-
Melting Point: 144–145°C
-
1H NMR (DMSO- d6): δ 2.55 (s, 3H, CH3), 7.45–7.60 (m, 3H, Ar-H), 8.25 (d, 1H, J = 8.4 Hz, Ar-H), 8.95 (s, 1H, SH).
Coupling of Benzothiophen-2-yl Acetamide and Triazoloquinoline Thiol
The final step involves a nucleophilic substitution reaction to form the sulfanyl bridge.
Reaction of Intermediate 2 with Intermediate 6
Intermediate 2 (10 mmol) is reacted with intermediate 6 (11 mmol) in the presence of potassium carbonate (K2CO3) and a catalytic amount of potassium iodide (KI) in ethanol. The mixture is refluxed for 1.5 hours, yielding the target compound in 72% yield.
Reaction Conditions:
-
Molar Ratio: 1:1.1 (acetamide:thiol)
-
Solvent: Ethanol
-
Catalyst: KI (0.1 equiv)
-
Base: K2CO3 (2 equiv)
-
Temperature: 78°C (reflux)
-
Time: 1.5 hours
-
Yield: 72%
Purification and Characterization
The crude product is purified by column chromatography (silica gel, ethyl acetate/hexane 3:7) and recrystallized from ethanol.
Characterization Data:
-
Melting Point: 178–180°C
-
1H NMR (DMSO- d6): δ 1.70–1.78 (m, 2H, CH2), 2.12–2.20 (m, 2H, CH2), 2.50 (s, 3H, CH3), 2.60 (s, 3H, CH3), 3.20–3.30 (m, 2H, CH2), 4.35 (s, 2H, SCH2), 7.50–7.70 (m, 3H, Ar-H), 8.30 (d, 1H, J = 8.4 Hz, Ar-H), 8.90 (s, 1H, NH).
-
13C NMR (DMSO- d6): δ 20.5 (CH3), 22.8 (CH3), 25.3 (CH2), 28.7 (CH2), 35.2 (CH2), 115.5 (CN), 118.2–145.6 (Ar-C), 165.8 (C=O).
Optimization and Scalability
Q & A
Q. What are the standard synthetic routes for this compound, and how can its purity be validated?
The synthesis typically involves multi-step reactions, starting with the preparation of the tetrahydrobenzothiophene core followed by coupling with the triazoloquinoline-sulfanylacetamide moiety. Key steps include cyclocondensation, nucleophilic substitution, and amide bond formation using reagents like acetic anhydride and sulfur-containing catalysts. Characterization is achieved via NMR spectroscopy (¹H/¹³C) and mass spectrometry (MS) to confirm molecular weight and structural integrity .
Q. Which spectroscopic techniques are most effective for structural elucidation?
- ¹H/¹³C NMR : Identifies proton environments and carbon frameworks, critical for verifying substituents like the cyano and methyl groups.
- High-resolution MS : Confirms molecular formula (e.g., C₂₄H₂₂N₆OS₂) and detects isotopic patterns.
- FT-IR : Validates functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
Q. What are the primary biological targets investigated for this compound?
Preliminary studies focus on kinase inhibition (e.g., tyrosine kinases) and antimicrobial targets (e.g., bacterial topoisomerases). Assays such as enzyme-linked immunosorbent assays (ELISA) and microbroth dilution (for MIC determination) are standard .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies (e.g., IC₅₀ variations in kinase inhibition) may arise from differences in assay conditions (pH, temperature), cell line specificity , or compound purity . Mitigation strategies include:
- Standardized protocols : Adopt consensus guidelines (e.g., NIH Assay Guidance Manual).
- Orthogonal assays : Validate results using complementary methods (e.g., SPR for binding affinity vs. cellular viability assays) .
Q. What advanced methodologies optimize synthetic yield and selectivity?
- Design of Experiments (DoE) : Statistically models variables (e.g., solvent polarity, catalyst loading) to maximize yield.
- Flow chemistry : Enhances reaction control and scalability for intermediates like the triazoloquinoline core.
- Computational modeling : Tools like Gaussian or COSMO-RS predict reaction pathways and transition states .
Q. How can mechanistic interactions with biological targets be elucidated?
- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (kₐ, kₐ).
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS).
- Cryo-EM/X-ray crystallography : Resolves 3D ligand-target complexes at atomic resolution .
Q. What strategies address solubility and bioavailability challenges?
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility.
- Nanoparticle encapsulation : Use lipid-based carriers to improve pharmacokinetic profiles.
- Co-crystallization : Explore co-formers (e.g., succinic acid) to stabilize amorphous phases .
Data Analysis & Experimental Design
Q. How should researchers design studies to establish structure-activity relationships (SAR)?
- Systematic substitution : Synthesize analogs with variations in the benzothiophene (e.g., halogenation) or triazoloquinoline (e.g., methyl→ethyl) moieties.
- QSAR modeling : Apply CoMFA or machine learning (e.g., Random Forest) to correlate structural descriptors with activity .
Q. What statistical approaches validate reproducibility in dose-response studies?
- Bootstrap resampling : Assess confidence intervals for IC₅₀/EC₅₀ values.
- ANOVA : Identify batch-to-batch variability in biological replicates.
- Mann-Whitney U test : Compare non-parametric data across experimental groups .
Advanced Analytical Challenges
Q. How can degradation products or metabolites be identified?
- LC-HRMS/MS : Combines high-resolution separation with tandem MS for metabolite profiling.
- Stable isotope labeling : Tracks metabolic pathways (e.g., ¹³C-labeled precursors).
- In silico prediction : Tools like Meteor Nexus simulate Phase I/II metabolism .
Q. What techniques resolve stereochemical uncertainties in the tetrahydrobenzothiophene core?
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IG.
- VCD (Vibrational Circular Dichroism) : Confirms absolute configuration via IR-based stereochemical analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
